molecular formula C13H13N3O4S B3881859 4-methyl-N'-(2-nitrophenyl)benzenesulfonohydrazide

4-methyl-N'-(2-nitrophenyl)benzenesulfonohydrazide

Cat. No.: B3881859
M. Wt: 307.33 g/mol
InChI Key: VFLSNCQYIICDOF-UHFFFAOYSA-N
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Description

4-Methyl-N'-(2-nitrophenyl)benzenesulfonohydrazide is a chemical compound with a complex molecular structure It is characterized by a benzene ring substituted with a methyl group and a nitro group, as well as a sulfonohydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N'-(2-nitrophenyl)benzenesulfonohydrazide typically involves multiple steps. One common method starts with the nitration of 4-methylbenzenesulfonic acid to introduce the nitro group at the 2-position of the benzene ring. This is followed by the reaction with hydrazine to form the sulfonohydrazide derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control of reaction conditions to ensure purity and yield. The use of catalysts and specific solvents can optimize the reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-N'-(2-nitrophenyl)benzenesulfonohydrazide can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine group, resulting in different chemical properties.

  • Substitution: The compound can participate in electrophilic substitution reactions, where the benzene ring can be further substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

  • Oxidation: Nitroso derivatives, nitrate esters.

  • Reduction: Amines, hydrazines.

  • Substitution: Halogenated benzene derivatives, alkylated benzene derivatives.

Scientific Research Applications

Chemistry: In chemistry, 4-methyl-N'-(2-nitrophenyl)benzenesulfonohydrazide is used as a reagent in organic synthesis and as a building block for more complex molecules. Its reactivity with various functional groups makes it a versatile compound in synthetic chemistry.

Biology: The compound has potential biological applications, including its use as a precursor for pharmaceuticals and as a tool in biochemical research. Its ability to interact with biological molecules can be leveraged to study enzyme mechanisms and metabolic pathways.

Medicine: In the medical field, derivatives of this compound may be explored for their therapeutic properties. Research into its potential as an anti-inflammatory or antimicrobial agent is ongoing.

Industry: Industrially, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it suitable for various applications in material science and manufacturing.

Mechanism of Action

The mechanism by which 4-methyl-N'-(2-nitrophenyl)benzenesulfonohydrazide exerts its effects depends on its specific application. In biochemical research, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 4-Methyl-2-nitrophenyl isocyanate: Contains a similar nitro group and methyl group but has an isocyanate functional group.

  • 4-Methyl-2-nitrophenyl isothiocyanate: Similar structure with an isothiocyanate group instead of sulfonohydrazide.

Properties

IUPAC Name

4-methyl-N'-(2-nitrophenyl)benzenesulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c1-10-6-8-11(9-7-10)21(19,20)15-14-12-4-2-3-5-13(12)16(17)18/h2-9,14-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLSNCQYIICDOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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